

# Application Note: Comprehensive Characterization of 2-Isopropylthiazole-4-carboxylic Acid

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## Compound of Interest

Compound Name: 2-Isopropylthiazole-4-carboxylic acid

Cat. No.: B104407

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**2-Isopropylthiazole-4-carboxylic acid** is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in many biologically active molecules.<sup>[1][2][3]</sup> Accurate and comprehensive characterization of this compound is essential for quality control, regulatory submission, and understanding its physicochemical properties, which are critical for its development as a potential therapeutic agent. This application note provides a suite of detailed analytical protocols for the structural elucidation and purity assessment of **2-Isopropylthiazole-4-carboxylic acid**, employing spectroscopic and chromatographic techniques.

## Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural confirmation of newly synthesized chemical entities. The following protocols detail the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the characterization of **2-Isopropylthiazole-4-carboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

#### Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

- **Sample Preparation:** Accurately weigh 5-10 mg of **2-Isopropylthiazole-4-carboxylic acid** and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ ). Ensure the sample is fully dissolved.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition Parameters:**
  - **Pulse Program:** Standard single-pulse experiment.
  - **Spectral Width:** -2 to 16 ppm.
  - **Acquisition Time:** 4 seconds.
  - **Relaxation Delay:** 2 seconds.
  - **Number of Scans:** 16.
- **$^{13}\text{C}$  NMR Acquisition Parameters:**
  - **Pulse Program:** Proton-decoupled pulse sequence.
  - **Spectral Width:** 0 to 200 ppm.
  - **Acquisition Time:** 2 seconds.
  - **Relaxation Delay:** 5 seconds.
  - **Number of Scans:** 1024.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

## Expected Data Summary

The following tables summarize the predicted chemical shifts for **2-Isopropylthiazole-4-carboxylic acid**. The acidic proton of the carboxylic acid is expected to have a broad signal at a high chemical shift.<sup>[4][5][6]</sup>

Table 1: Predicted <sup>1</sup>H NMR Data (400 MHz, DMSO-d<sub>6</sub>)

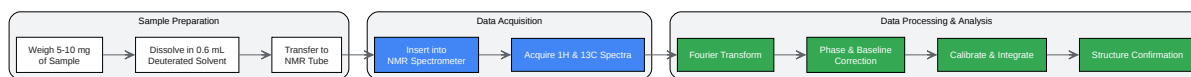
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment                         |
|-------------------------|--------------|-------------|------------------------------------|
| ~13.0                   | broad s      | 1H          | -COOH                              |
| ~8.4                    | s            | 1H          | Thiazole C5-H                      |
| ~3.4                    | septet       | 1H          | -CH(CH <sub>3</sub> ) <sub>2</sub> |

| ~1.3 | d | 6H | -CH(CH<sub>3</sub>)<sub>2</sub> |

Table 2: Predicted <sup>13</sup>C NMR Data (100 MHz, DMSO-d<sub>6</sub>)

| Chemical Shift (δ, ppm) | Assignment                         |
|-------------------------|------------------------------------|
| ~163                    | -COOH                              |
| ~158                    | Thiazole C2                        |
| ~150                    | Thiazole C4                        |
| ~125                    | Thiazole C5                        |
| ~34                     | -CH(CH <sub>3</sub> ) <sub>2</sub> |

| ~23 | -CH(CH<sub>3</sub>)<sub>2</sub> |



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Caption: NMR Spectroscopy Experimental Workflow.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For **2-Isopropylthiazole-4-carboxylic acid**, key functional groups include the carboxylic acid O-H and C=O, as well as vibrations from the thiazole ring.

Experimental Protocol: FTIR

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
- Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.
- Data Acquisition:
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 32.
  - Background: Collect a background spectrum of the clean ATR crystal before sample analysis.
- Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.

## Expected Data Summary

Carboxylic acids exhibit a very broad O-H stretch due to hydrogen bonding and a sharp, intense C=O stretch.<sup>[4][5][7][8][9]</sup>

Table 3: Predicted FTIR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Intensity          | Vibration   | Functional Group |
|--------------------------------|--------------------|-------------|------------------|
| 3300 - 2500                    | Strong, very broad | O-H stretch | Carboxylic Acid  |
| ~2970                          | Medium             | C-H stretch | Isopropyl group  |
| 1725 - 1700                    | Strong, sharp      | C=O stretch | Carboxylic Acid  |
| ~1600                          | Medium             | C=N stretch | Thiazole ring    |
| ~1550                          | Medium             | C=C stretch | Thiazole ring    |
| 1320 - 1210                    | Strong             | C-O stretch | Carboxylic Acid  |

| 1440 - 1395 | Medium | O-H bend | Carboxylic Acid |

## Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio ( $m/z$ ) of ions, allowing for the determination of molecular weight and elemental composition.

### Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.
- **Infusion:** Infuse the sample solution directly into the ESI source at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .

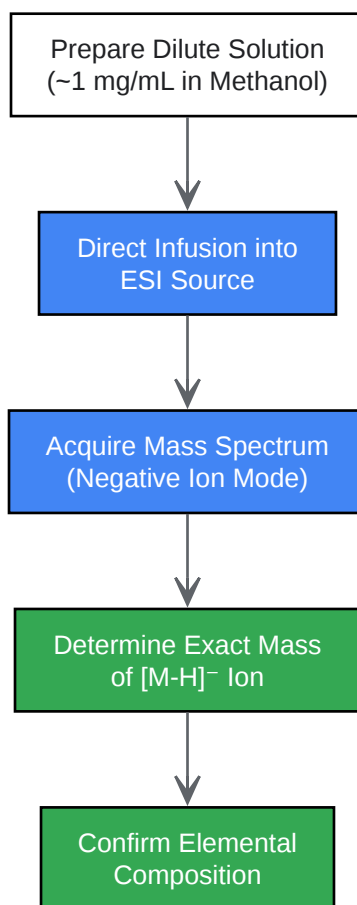
- MS Acquisition Parameters:
  - Ionization Mode: Negative ion mode is preferred for carboxylic acids to observe the  $[M-H]^-$  ion.
  - Mass Range:  $m/z$  50 - 500.
  - Capillary Voltage: 3-4 kV.
  - Source Temperature: 100-150 °C.
- Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass. Analyze fragmentation patterns if MS/MS data is acquired.

#### Expected Data Summary

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion       | Theoretical $m/z$ | Observed $m/z$ |
|-----------|-------------------|----------------|
| $[M-H]^-$ | 184.0387          | Within 5 ppm   |

|  $[M+H]^+$  | 186.0532 | Within 5 ppm |



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Caption: Mass Spectrometry Experimental Workflow.

## Chromatographic Characterization

Chromatographic methods are essential for determining the purity of a compound and for quantifying it in various matrices.

## High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the most common method for analyzing the purity of polar to moderately non-polar organic compounds like carboxylic acids.<sup>[2][10][11]</sup>

Experimental Protocol: Reversed-Phase HPLC

- Sample Preparation: Prepare a stock solution of **2-Isopropylthiazole-4-carboxylic acid** in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL. Prepare a

working solution at 0.1 mg/mL.

- Instrumentation: A standard HPLC system with a UV detector.
- Chromatographic Conditions:
  - Column: C18, 4.6 x 150 mm, 5 µm particle size.
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  - Gradient: 10% B to 90% B over 15 minutes.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Injection Volume: 10 µL.
  - Detection: UV at 254 nm.
- Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

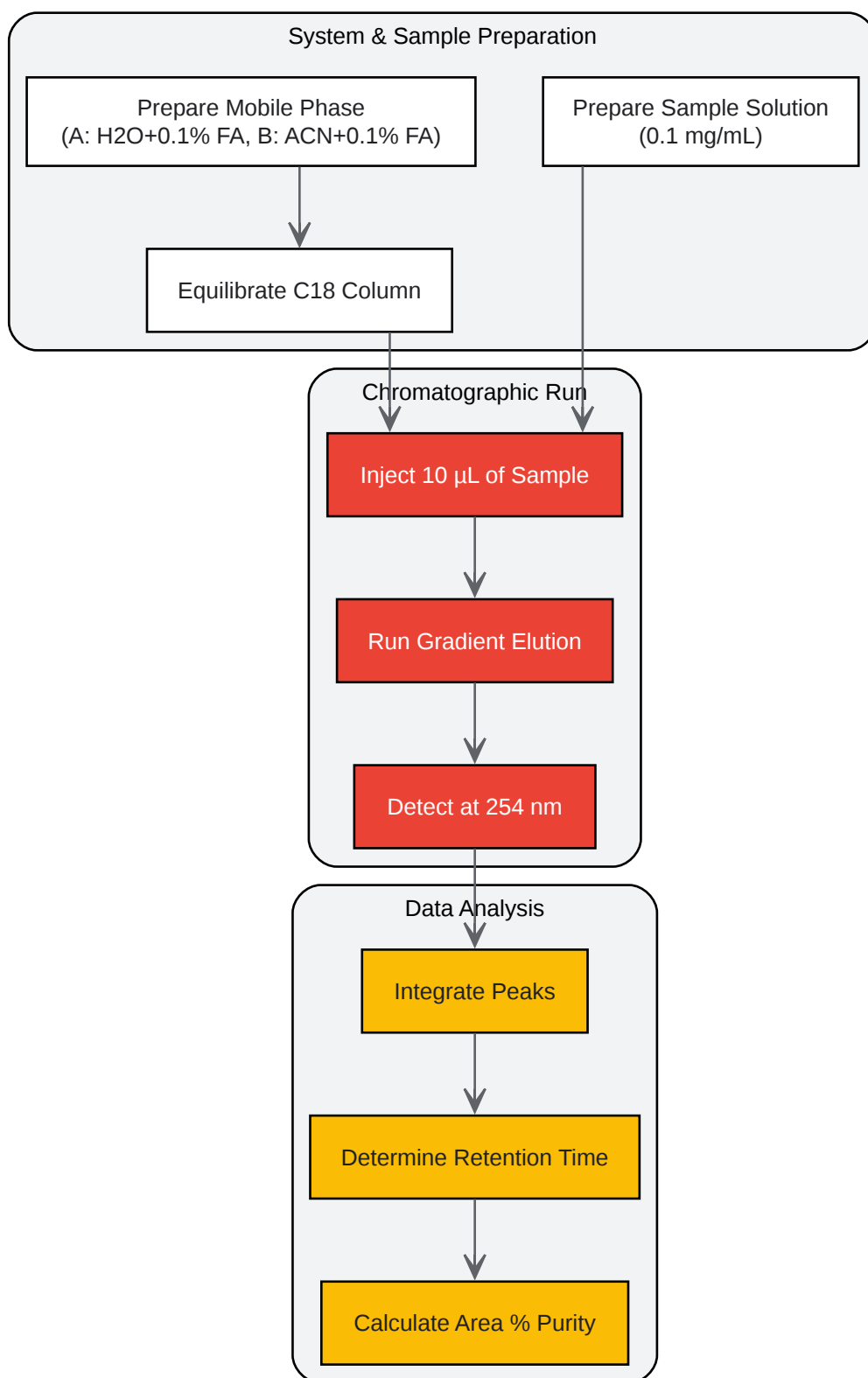
#### Expected Data Summary

Table 5: Expected HPLC Performance Data

| Parameter           | Expected Value |
|---------------------|----------------|
| Retention Time (tR) | 8 - 12 min     |
| Tailing Factor      | 0.9 - 1.5      |
| Theoretical Plates  | > 2000         |

| Purity | > 98% |





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Caption: HPLC Purity Analysis Workflow.

## Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of **2-Isopropylthiazole-4-carboxylic acid**. The combination of NMR, FTIR, and MS provides unambiguous structural confirmation, while the HPLC method is suitable for routine purity assessment. These protocols are essential for ensuring the quality and consistency of this compound for research and development purposes.

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